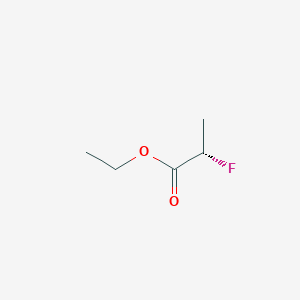

Ethyl (S)-2-fluoropropionate

Description

Significance as a Chiral Fluorinated Synthon in Modern Organic Chemistry

Ethyl (S)-2-fluoropropionate serves as a critical chiral fluorinated synthon, or building block, in modern organic chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. niscpr.res.in Fluorine's high electronegativity and relatively small van der Waals radius can enhance metabolic stability, binding affinity to biological targets, and bioavailability of drug candidates. innospk.com

The chirality of this compound is of paramount importance. In pharmaceutical applications, often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active or even contribute to undesirable side effects. cas.cn By using an enantiomerically pure starting material like this compound, chemists can construct complex, stereochemically-defined molecules with greater efficiency and control.

Its utility is demonstrated in the synthesis of a variety of bioactive compounds. For instance, it is used as a reagent in the preparation of potent nicotinic acid receptor agonists, which are investigated for the treatment of dyslipidemia. innospk.comlookchem.com Furthermore, it is a key intermediate in the synthesis of agrochemicals, such as herbicides and insecticides, where the fluorinated moiety can contribute to enhanced efficacy and environmental persistence. innospk.comnbinno.com The compound's versatility stems from the reactivity conferred by the fluorine atom, which modifies the electronic properties of the molecule, making it a valuable tool for designing novel compounds. innospk.com A notable application is its use in the aldol (B89426) addition step during the synthesis of intermediates for antiviral agents, such as sofosbuvir. rsc.org

Table 1: Physical and Chemical Properties of Ethyl 2-fluoropropionate

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | ethyl 2-fluoropropanoate | sigmaaldrich.com |

| Synonyms | 2-Fluoropropionic Acid Ethyl Ester | tcichemicals.com |

| CAS Number | 349-43-9 | lookchem.com |

| Molecular Formula | C₅H₉FO₂ | lookchem.com |

| Molecular Weight | 120.12 g/mol | lookchem.com |

| Boiling Point | 125 °C | innospk.com |

| Density | 0.997 g/cm³ | innospk.com |

| Flash Point | 29 °C | innospk.com |

| Appearance | Colorless liquid | lookchem.com |

Historical Development of Chiral Fluorine Chemistry and its Impact on Synthetic Methodologies

The field of organofluorine chemistry has a rich history, with the development of methods for introducing fluorine into chiral molecules marking a significant evolution in synthetic capabilities. Early fluorinating agents, such as elemental fluorine (F₂) and hydrogen fluoride (B91410) (HF), were highly reactive and hazardous, limiting their widespread use. beilstein-journals.org A major turning point was the development of safer, more selective, and easier-to-handle electrophilic fluorinating reagents, particularly those based on an N-F bond. beilstein-journals.orgnih.gov

The timeline below highlights key milestones in the development of these reagents:

1964: The first N-F compound, perfluoro-N-fluoropiperidine, was reported to act as a fluorine atom-transfer reagent. beilstein-journals.org

1984-1986: Stable N-fluoro-N-alkylsulfonamides were developed and shown to be effective for synthesizing alkenyl fluorides. nih.gov

1988: A landmark achievement was the synthesis of the first optically active N-F fluorinating agents, chiral N-fluorosultams, by Lang and co-workers. nih.gov This opened the door for asymmetric fluorination, allowing for the direct creation of a C-F bond at a stereocenter with some degree of enantioselectivity. nih.gov

1992-1995: The development of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, most notably Selectfluor®, provided a stable, safe, and highly effective electrophilic fluorine source that became widely adopted in academic and industrial laboratories. beilstein-journals.orgnih.gov

2000: The first catalytic enantioselective fluorination was reported by Togni and co-workers, who used chiral titanium-TADDOL complexes to fluorinate β-keto esters. wiley.com This demonstrated the feasibility of using substoichiometric amounts of a chiral catalyst to generate enantiomerically enriched fluorinated products. wiley.com

These advancements in fluorinating reagents have profoundly impacted synthetic methodologies. The availability of chiral N-F reagents and the development of catalytic asymmetric fluorination protocols, including organocatalytic methods, have made the synthesis of complex chiral fluorinated molecules like this compound and its derivatives more accessible. nih.govchimia.ch These methods provide powerful tools for medicinal chemistry and materials science, enabling the targeted synthesis of molecules with enhanced properties. alfa-chemistry.com

Table 2: Timeline of Key Electrophilic Fluorinating Reagent Development

| Year | Reagent Class/Discovery | Significance | Source(s) |

|---|---|---|---|

| 1964 | Perfluoro-N-fluoropiperidine | First reported N-F reagent for fluorine transfer. | beilstein-journals.org |

| 1988 | Chiral N-fluorosultams | First optically active electrophilic fluorinating agents for asymmetric fluorination. | nih.gov |

| 1989 | N-fluorosaccharin sultam | A stable, solid N-F reagent derived from saccharin. | nih.gov |

| 1992 | Selectfluor® (F-TEDA-BF₄) | Development of highly efficient, stable, and safe electrophilic fluorinating agents. | beilstein-journals.orgnih.gov |

| 2000 | Catalytic Asymmetric Fluorination | First use of a chiral metal complex for catalytic enantioselective fluorination. | wiley.com |

Overview of Current Research Trajectories and Challenges Pertaining to this compound

Current research involving this compound and related chiral fluorinated synthons is focused on several key areas. A primary trajectory is the development of increasingly sophisticated and efficient synthetic methods to access complex molecules. This includes the use of asymmetric catalysis—employing transition metals, organocatalysts, or enzymes—to construct multiple stereocenters with high precision. rsc.org For example, research has demonstrated the use of palladium-BINAP complexes for the highly enantioselective fluorination of β-keto esters. wiley.com

Another significant area of research is the application of these building blocks in novel contexts. Beyond pharmaceuticals, Ethyl 2-fluoropropionate is being investigated as a component in electrolytes for lithium-ion batteries. researchgate.net Studies have shown that its inclusion can enhance ionic conductivity and electrochemical stability under certain conditions, potentially leading to improved battery performance. researchgate.net

Despite significant progress, several challenges remain in the synthesis and application of this compound and other chiral fluorinated compounds.

Stereoselectivity: Achieving perfect (or near-perfect) diastereo- and enantioselectivity, especially in molecules with multiple chiral centers, remains a formidable challenge. rsc.org While many catalytic systems have been developed, they can be highly specific to the substrate, and controlling the stereochemical outcome is not always straightforward. nih.govrsc.org

Cost and Availability of Reagents: While safer fluorinating agents are now common, some of the more advanced or chiral-specific reagents can be expensive, which can be a limiting factor in their application. rsc.org

Side Reactions: The synthesis of chiral fluorinated esters can be complicated by side reactions, such as elimination or racemization (loss of stereochemical purity), which require careful optimization of reaction conditions to minimize.

Future research will likely continue to focus on overcoming these challenges by developing more robust, selective, and cost-effective catalytic systems. The ultimate goal is to streamline the synthesis of valuable chiral fluorinated molecules to accelerate discovery in medicine, agriculture, and materials science. innospk.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-fluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMITNOQNBVSQG-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72959-95-6 | |

| Record name | ethyl (2S)-2-fluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Ethyl S 2 Fluoropropionate

Fundamental Reaction Pathways

The reactivity of Ethyl (S)-2-fluoropropionate is characterized by transformations at the ester functional group and reactions involving the α-proton, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Ester Hydrolysis and Formation of Chiral 2-Fluoropropionic Acid

The hydrolysis of this compound to its corresponding carboxylic acid, (S)-2-fluoropropionic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, a process known as saponification. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. A final protonation step yields the chiral carboxylic acid.

A general procedure involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, in an alcohol solvent like ethanol (B145695). The reaction mixture is typically stirred at room temperature to ensure complete conversion. For instance, the hydrolysis of a structurally similar ester, ethyl 2-(3-chlorophenyl)-2-fluoropropanoate, is accomplished by stirring with aqueous sodium hydroxide in ethanol at room temperature for several hours. nih.gov This method is directly applicable to this compound, preserving the stereochemistry at the α-carbon.

| Reactant | Reagents | Solvent | Product | Reference |

| This compound | NaOH (aq) | Ethanol | (S)-2-Fluoropropionic Acid | nih.gov |

Aldol (B89426) Additions and Subsequent Carbon-Carbon Bond Formations

The α-proton of this compound is acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate is a potent nucleophile that can participate in carbon-carbon bond-forming reactions, most notably aldol additions. Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its steric bulk, which favors enolate formation over nucleophilic attack at the ester carbonyl. researchgate.netmasterorganicchemistry.com

In a typical aldol addition, the enolate of this compound reacts with an aldehyde or ketone electrophile. For example, its LDA-promoted aldol addition to (R)-glyceraldehyde acetonide has been utilized in the synthesis of a key intermediate for the antiviral drug Sofosbuvir. researchgate.net This reaction, however, can result in a mixture of diastereomers, necessitating further purification or resolution steps. researchgate.net The reaction is generally performed at low temperatures, such as -78 °C, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to control reactivity and selectivity. nih.gov

| Enolate Source | Base | Electrophile | Reaction Type | Key Conditions | Reference |

| This compound | LDA | (R)-Glyceraldehyde acetonide | Aldol Addition | THF, -78 °C | researchgate.net |

| This compound | LDA | Various Aldehydes/Ketones | Aldol Addition | Anhydrous THF, low temp. | masterorganicchemistry.comnih.gov |

Derivatization to Activated Acid Chlorides and Other Electrophilic Species

To enhance its electrophilicity for certain nucleophilic substitution reactions, this compound can be converted into more reactive acyl derivatives, such as (S)-2-fluoropropionyl chloride. This transformation is typically a two-step process. First, the ester undergoes hydrolysis (saponification) to yield the corresponding carboxylate, as described in section 3.1.1. alfa-chemistry.com

In the second step, the resulting (S)-2-fluoropropionic acid is treated with a chlorinating agent. Common reagents for this conversion include oxalyl chloride ((COCl)₂) or phthaloyl dichloride. alfa-chemistry.comsigmaaldrich.com For instance, (S)-2-fluoropropionic acid can be converted to (S)-2-fluoropropionyl chloride by treatment with phthaloyl dichloride, followed by distillation to purify the product. sigmaaldrich.com This acid chloride is a highly reactive electrophile used in acylation reactions, such as in the synthesis of α-fluoroamides. alfa-chemistry.comsigmaaldrich.com

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product | Reference |

| This compound | 1. NaOH, EtOH/H₂O | (S)-2-Fluoropropionic acid | 2. Phthaloyl dichloride or (COCl)₂ | (S)-2-Fluoropropionyl chloride | alfa-chemistry.comsigmaaldrich.com |

Oxidative Transformations and Pathways

Information on the oxidative transformations of this compound is limited in the literature. However, one documented pathway involves the oxidation of the ester to form 2-fluoropropionic acid. This transformation suggests that the ester group can be cleaved under oxidative conditions, although it is mechanistically more complex than simple hydrolysis. The specified reagent for this conversion is potassium permanganate (B83412) (KMnO₄) in an aqueous solution. This strong oxidizing agent can effect the conversion, though the precise mechanism and conditions for maintaining the stereochemical integrity at the chiral center are not extensively detailed. The oxidation of α-fluoroesters is generally a challenging transformation, and the specific pathways can be highly dependent on the substrate and the oxidizing agent used.

| Reactant | Oxidizing Agent | Solvent | Product | Reference |

| This compound | Potassium permanganate (KMnO₄) | Aqueous solution | 2-Fluoropropionic acid |

Stereochemical Control and Reaction Mechanism Studies

The stereocenter at the C2 position is a key feature of this compound, and understanding the stereochemical outcomes of its reactions is crucial for its application in asymmetric synthesis.

Mechanistic Elucidation of Zwitterionic Aza-Claisen Rearrangements Involving this compound Derivatives

The zwitterionic aza-Claisen rearrangement represents a powerful strategy for carbon-carbon bond formation, offering a pathway to complex nitrogen-containing molecules. numberanalytics.comresearchgate.net Investigations into derivatives of this compound, specifically 2-fluoropropionyl chloride, have demonstrated the utility of this reaction for creating versatile α-fluoro-γ-vinyl amides with high stereocontrol. beilstein-journals.orgnih.gov This rearrangement is a charge-accelerated variant of the classic aza-Claisen rearrangement, which allows the reaction to proceed under significantly milder conditions, often at or below room temperature, compared to its neutral counterparts that require high temperatures. researchgate.netnih.gov

The generally accepted mechanism for this transformation begins with the reaction of an α-fluoroacid chloride, such as 2-fluoropropionyl chloride, with a tertiary allylamine, for instance, N-allylmorpholine or a chiral N-allylpyrrolidine. nih.gov This initial step involves the acylation of the tertiary amine to form a reactive acylammonium salt. A base present in the reaction mixture then deprotonates the α-carbon, leading to the formation of a key zwitterionic intermediate. nih.gov

This zwitterion contains both a positive charge on the nitrogen atom (ammonium) and a negative charge on the enolate system. It is this dual-charge nature that facilitates the subsequent researchgate.netresearchgate.net-sigmatropic rearrangement. The rearrangement itself is a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like six-membered transition state. numberanalytics.comwikipedia.org The stereochemical outcome of the reaction is largely dictated by the conformation of this transition state. Finally, charge neutralization within the rearranged product yields the stable γ,δ-unsaturated amide. researchgate.net

Research has shown that by employing a homochiral N-allylpyrrolidine as the tertiary amine, the rearrangement can be rendered highly asymmetric. beilstein-journals.orgnih.gov For example, the reaction of 2-fluoropropionyl chloride with (S)-N-allyl-2-(methoxymethyl)pyrrolidine proceeds with exceptional diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net The high level of stereocontrol is attributed to a well-defined transition state where the substituents on the chiral auxiliary direct the approach of the acyl chloride and influence the conformation of the subsequent rearrangement, leading to the formation of essentially a single diastereomer. beilstein-journals.orgnih.gov The absolute stereochemistry of the resulting α-fluoroamide products has been confirmed through derivatization and X-ray crystallographic analysis. nih.gov

| N-Allylamine Substrate | Chiral Auxiliary | Catalyst/Conditions | Product | Diastereomeric Excess (de) |

|---|---|---|---|---|

| N-Allylmorpholine | None (Achiral) | Yb(OTf)3, DCM | α-Fluoro-γ-vinyl amide | N/A (Racemic) |

| (R)-N-Allyl-2-(diphenylmethyl)pyrrolidine | (R)-2-(Diphenylmethyl)pyrrolidine | iPr2EtN, DCM | N-(α-Fluoro-γ-vinylamide)pyrrolidine | Moderate |

| (S)-N-Allyl-2-(methoxymethyl)pyrrolidine | (S)-2-(Methoxymethyl)pyrrolidine | iPr2EtN, DCM | N-(α-Fluoro-γ-vinylamide)pyrrolidine | 99% |

Kinetic and Thermodynamic Factors Influencing Stereoselectivity in Reactions

The stereochemical outcome of a chemical reaction is governed by the principles of kinetic and thermodynamic control. wikipedia.orgjackwestin.com These concepts are critical for understanding and predicting the selectivity of reactions, particularly in asymmetric synthesis where the formation of a specific stereoisomer is desired. wikipedia.orgmasterorganicchemistry.com

A reaction is under kinetic control when the ratio of products is determined by the rates at which they are formed. princeton.edulibretexts.org The major product will be the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy (Ea). jackwestin.com Kinetically controlled reactions are typically irreversible and are often run at lower temperatures to prevent the system from reaching equilibrium. princeton.edulibretexts.org

Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative thermodynamic stability of the products themselves. princeton.edu This scenario occurs when the reaction is reversible, allowing the products to interconvert and reach a state of equilibrium. wikipedia.org Under these conditions, typically achieved at higher temperatures with longer reaction times, the most stable product will be the major isomer, regardless of how quickly it was formed. iitd.ac.in

The high degree of stereoselectivity observed in the zwitterionic aza-Claisen rearrangement of 2-fluoropropionyl chloride derivatives is a classic example of a reaction under kinetic control. beilstein-journals.orgnih.govwikipedia.org As a concerted pericyclic reaction, it proceeds through a highly organized transition state. wikipedia.org The formation of different diastereomers requires passing through different diastereomeric transition states, which have different energies. saskoer.ca The diastereomer that is formed preferentially is the one whose transition state is lower in energy (i.e., has a lower activation barrier). saskoer.ca The excellent diastereoselectivity (up to 99% de) achieved with chiral auxiliaries indicates a large energy difference between these competing transition states, making the formation of one product vastly faster than the other. beilstein-journals.orgnih.gov

If this reaction were under thermodynamic control, the product distribution would reflect the relative stabilities of the final α-fluoroamide diastereomers. It is possible that the thermodynamically most stable diastereomer is not the one formed fastest. Allowing the reaction to reach equilibrium, perhaps by using higher temperatures, could lead to a different product ratio and a loss of the high stereoselectivity observed under the reported kinetic conditions. princeton.edu Therefore, maintaining conditions that favor kinetic control, such as controlled temperatures, is essential for maximizing the stereochemical purity of the product in such stereoselective transformations. libretexts.org

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Reaction Conditions | Irreversible, often lower temperatures | Reversible, often higher temperatures, longer reaction times |

| Determining Factor | Rate of product formation (activation energy) | Relative stability of products (Gibbs free energy) |

| Major Product | The product that is formed fastest (kinetic product) | The most stable product (thermodynamic product) |

| Relevance to Stereoselectivity | Favors the stereoisomer formed via the lowest energy transition state; can lead to high selectivity. | Favors the most stable stereoisomer; may result in a mixture if stabilities are similar. |

Advanced Characterization and Analytical Techniques for Stereochemical Purity and Structure Elucidation of Ethyl S 2 Fluoropropionate

Chromatographic Methods for Enantiomeric Excess Determination

The quantification of the enantiomeric excess (e.e.) of Ethyl (S)-2-fluoropropionate is critical in various applications to ensure the desired stereoisomer is present in the correct proportion. Chiral chromatography is the cornerstone for this analysis, offering high-resolution separation of enantiomers.

Chiral Stationary Phase Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers like this compound. This method utilizes a capillary column coated with a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Key Research Findings:

While specific studies detailing the chiral GC separation of this compound are not abundant in the readily available literature, the separation of analogous 2-halo- and 2-alkoxypropionates is well-documented. These studies provide a strong basis for the expected methodology and outcomes for this compound.

Cyclodextrin-based CSPs are particularly effective for this class of compounds. Derivatives of α-, β-, and γ-cyclodextrin, such as permethylated or acylated versions, offer a variety of chiral environments for enantiomeric discrimination. For instance, the separation of ethyl 2-bromopropionate enantiomers has been successfully achieved on cyclodextrin-based columns. The selection of the specific cyclodextrin (B1172386) derivative and the operational parameters, such as column temperature and carrier gas flow rate, are crucial for optimizing the resolution of the enantiomers. It is anticipated that a similar approach would be highly effective for the enantioseparation of this compound.

Table 1: Illustrative Chiral GC Conditions for Separation of Similar Chiral Esters

| Parameter | Typical Value |

|---|---|

| Chiral Stationary Phase | Permethylated β-cyclodextrin |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Isothermal (e.g., 80-120 °C) or gradient |

| Detector | Flame Ionization Detector (FID) |

Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or when derivatization is not desirable, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Similar to chiral GC, this technique relies on a chiral stationary phase to achieve enantiomeric separation.

Detailed Research Findings:

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including esters. Columns with coated or immobilized cellulose or amylose derivatives, for example, tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioseparation capabilities for various racemates.

While specific application notes for this compound are not prevalent, the successful separation of other 2-substituted propionate (B1217596) esters on these types of columns is well-established. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal selectivity and resolution.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Resolution of Chiral Esters

| Parameter | Typical Value |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

Spectroscopic Analysis for Stereochemistry and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on its connectivity, stereochemistry, and conformational preferences in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of a fluorine atom makes ¹⁹F NMR a highly sensitive and informative technique for studying this compound. The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it a valuable probe for stereochemical analysis.

In the context of this compound, the fluorine atom is attached to the stereogenic center. While the ¹⁹F NMR spectrum of a pure enantiomer will show a single resonance, this technique becomes particularly powerful when the molecule contains other chiral centers or is placed in a chiral environment. In such cases, the fluorine nuclei can become diastereotopic, leading to distinct signals in the ¹⁹F NMR spectrum. The difference in chemical shifts (Δδ) between the diastereotopic fluorine atoms can provide information about the stereochemistry of the molecule. Although this compound itself does not have a second chiral center, derivatization with a chiral auxiliary would create a diastereomeric mixture, allowing for the use of ¹⁹F NMR to determine enantiomeric purity.

Structural Elucidation: The ¹H NMR spectrum provides information about the number and connectivity of protons in the molecule. Key expected signals include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, and a doublet of quartets for the proton at the chiral center due to coupling with the adjacent fluorine and methyl protons. Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH(F)CH₃ | ~4.9-5.2 | dq | J(H,F) ≈ 48, J(H,H) ≈ 7 |

| -OCH₂CH₃ | ~4.2-4.4 | q | J(H,H) ≈ 7 | |

| -CH(F)CH₃ | ~1.5-1.7 | dd | J(H,F) ≈ 24, J(H,H) ≈ 7 | |

| -OCH₂CH₃ | ~1.2-1.4 | t | J(H,H) ≈ 7 | |

| ¹³C | C=O | ~168-172 | d | J(C,F) ≈ 20-25 |

| -CH(F)- | ~88-92 | d | J(C,F) ≈ 180-190 | |

| -OCH₂- | ~60-64 | s | ||

| -CH(F)CH₃ | ~18-22 | d | J(C,F) ≈ 20-25 |

Conformational Analysis: Detailed conformational analysis of the closely related methyl 2-fluoropropionate has been performed using a combination of NMR spectroscopy and theoretical calculations. These studies have shown that the molecule exists as a mixture of conformers arising from rotation around the C-C single bond. The relative populations of these conformers are influenced by the solvent polarity. It is reasonable to expect that this compound will exhibit similar conformational behavior. The magnitude of the vicinal coupling constants (³J) between protons and between protons and the fluorine atom can be used to estimate the dihedral angles and thus the preferred conformations in solution.

Mosher Ester Analysis for Absolute Configuration Determination

Mosher's ester analysis is a powerful nuclear magnetic resonance (NMR) spectroscopic method utilized to deduce the absolute configuration of chiral secondary alcohols and amines. nih.govsemanticscholar.orgumn.edu This technique involves the formation of diastereomeric esters by reacting the chiral substrate with the enantiomerically pure Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its acid chloride. nih.govsemanticscholar.orgumn.edu The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be systematically analyzed to assign the absolute stereochemistry of the original chiral center. nih.govsemanticscholar.orgumn.edu

The underlying principle of Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety, which adopts a preferred conformation in the diastereomeric esters. stackexchange.com This conformation leads to differential shielding or deshielding of the protons in the vicinity of the chiral center. By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA esters, a Δδ (delta delta) value (Δδ = δS - δR) is calculated for each proton. nih.govsemanticscholar.orgumn.edu A consistent positive or negative sign for the Δδ values on one side of the molecule relative to the other allows for the unambiguous assignment of the absolute configuration. stackexchange.com

For a hypothetical analysis of a precursor alcohol to this compound, such as (S)-2-fluoropropan-1-ol, the following steps would be undertaken:

Derivatization: The (S)-2-fluoropropan-1-ol is separately reacted with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric Mosher esters.

NMR Analysis: High-resolution ¹H NMR spectra of both diastereomeric esters are acquired.

Spectral Assignment: The proton signals in the NMR spectra are assigned to their respective positions in the molecule.

Δδ Calculation and Interpretation: The chemical shifts of corresponding protons in the two spectra are compared, and the Δδ values are calculated. The spatial arrangement of the protons relative to the MTPA's phenyl group is then inferred from the sign of the Δδ values, leading to the determination of the absolute configuration of the original alcohol.

| Proton | δ (R)-MTPA Ester (ppm) | δ (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| H-1a | 4.35 | 4.45 | +0.10 |

| H-1b | 4.28 | 4.36 | +0.08 |

| H-2 | 4.95 | 4.90 | -0.05 |

| CH₃ | 1.50 | 1.45 | -0.05 |

Infrared (IR) Spectroscopy in Conformational Equilibrium Studies

Infrared (IR) spectroscopy is a valuable tool for investigating the conformational equilibrium of molecules by probing their vibrational modes. nih.gov Different conformers of a molecule often exhibit distinct IR absorption bands due to variations in their bond strengths and vibrational frequencies. nih.gov In the case of this compound, the presence of the flexible ethyl ester group allows for the existence of multiple conformers in solution.

The study of these conformational equilibria can be performed by analyzing the IR spectra at different temperatures or in various solvents. nih.gov Changes in the relative intensities of specific absorption bands can provide information about the relative populations of the different conformers and the thermodynamic parameters governing their equilibrium. For instance, the C-F and C=O stretching vibrations are particularly sensitive to the local conformational environment and can serve as spectroscopic markers. nih.gov

Vibrational circular dichroism (VCD), an extension of IR spectroscopy, measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comrsc.org VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and can provide detailed insights into the solution-state conformations of chiral molecules like this compound. rsc.orgnih.gov By comparing experimental VCD spectra with those predicted from quantum chemical calculations for different possible conformers, the dominant conformation in solution can be identified. nih.gov

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Significance in Conformational Analysis |

|---|---|---|

| C=O Stretch | 1735-1750 | Sensitive to the orientation of the ester group. |

| C-F Stretch | 1000-1100 | Can be influenced by gauche and anti conformations. |

| CH₃/CH₂ Bending | 1370-1470 | Provides information on the alkyl chain conformation. |

X-ray Crystallography for Absolute Stereochemistry Determination of Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of chiral molecules. mdpi.comsemanticscholar.org This technique provides a precise three-dimensional map of the atomic positions within a single crystal. mdpi.com However, a significant prerequisite for X-ray crystallographic analysis is the availability of a well-ordered single crystal of the compound of interest. mdpi.com For many small, non-crystalline compounds like this compound, direct crystallographic analysis is not feasible.

In such cases, a common strategy is to synthesize a crystalline derivative of the chiral molecule. nih.gov This involves reacting the non-crystalline compound with a suitable achiral or chiral reagent to produce a solid, crystalline product. The choice of the derivatizing agent is crucial and should lead to a derivative that readily forms high-quality crystals. For this compound, this could involve hydrolysis to the corresponding carboxylic acid, followed by reaction with a heavy-atom-containing amine or alcohol to facilitate crystallographic analysis through anomalous dispersion.

Once a suitable crystalline derivative is obtained, X-ray diffraction analysis can be performed. The resulting crystallographic data not only confirms the connectivity of the atoms but also reveals their absolute spatial arrangement, thereby unequivocally establishing the (S) configuration at the chiral center. mdpi.comnih.gov

| Derivative Type | Example Derivatizing Agent | Rationale |

|---|---|---|

| Amide | p-Bromoaniline | Introduces a heavy atom for anomalous dispersion. |

| Ester | p-Bromophenacyl bromide | Forms a solid ester suitable for crystallization. |

| Salt | (R)-1-Phenylethylamine | Forms a diastereomeric salt that may crystallize. |

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable analytical technique for monitoring the progress of chemical reactions and for the characterization of reaction products. purdue.eduresearchgate.netresearchgate.net In the synthesis of this compound, MS can be employed to track the consumption of starting materials and the formation of the desired product in real-time. researchgate.netdurham.ac.uk This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of byproducts. durham.ac.uk

Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. nih.govthepharmajournal.com The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. nih.govmdpi.com

Upon completion of the synthesis, high-resolution mass spectrometry (HRMS) can be used to accurately determine the elemental composition of the purified this compound. By measuring the mass-to-charge ratio (m/z) with high precision, the molecular formula of the compound can be confirmed, providing strong evidence for its successful synthesis. eurl-pesticides.eu Fragmentation patterns observed in the mass spectrum can also provide structural information that further corroborates the identity of the product.

| Analysis | Expected m/z | Information Obtained |

|---|---|---|

| GC-MS (EI) | 120.06 | Confirmation of molecular weight and purity. |

| HRMS (ESI) | 121.0656 ([M+H]⁺) | Accurate mass for molecular formula confirmation. |

| MS/MS | Fragment ions | Structural elucidation through fragmentation patterns. |

Applications of Ethyl S 2 Fluoropropionate in Complex Molecule Synthesis

Chiral Building Block in Pharmaceutical Intermediates

The enantiomerically pure nature of ethyl (S)-2-fluoropropionate makes it an important starting material for the synthesis of various pharmaceutical intermediates. The presence of the chiral center and the fluorine atom allows for the development of stereochemically defined drug candidates with potentially enhanced efficacy and reduced side effects.

This compound serves as a key precursor in the synthesis of a range of enzyme inhibitors and receptor agonists. The strategic incorporation of a fluorine atom at the α-position of a carbonyl group can influence the molecule's binding affinity and metabolic stability.

For instance, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs), such as 2-fluoroibuprofen, have been synthesized to prevent unwanted epimerization in the body, which can convert the active form to a less active one. nih.gov The fluorine atom at the α-position prohibits this conversion, leading to a more stable and potentially more effective drug. nih.gov

The introduction of fluorine can also enhance the electrophilicity of adjacent carbonyl groups, making them more susceptible to nucleophilic attack by enzyme residues. This principle is utilized in the design of mechanism-based enzyme inhibitors. Furthermore, the fluorine atom can form hydrogen bonds with receptor sites, contributing to tighter binding and increased potency of receptor agonists.

| Target Class | Example Application | Rationale for Fluorination |

| Enzyme Inhibitors | Synthesis of 2-fluoroibuprofen, a fluorinated NSAID analogue. | Prevents in vivo epimerization to the less active form. nih.gov |

| Receptor Agonists | Development of fluorinated prostaglandin (B15479496) derivatives. researchgate.net | Enhances binding affinity and biological activity at prostaglandin receptors. researchgate.net |

| Enzyme Inhibitors | Design of polyfluoroketone inhibitors for serine hydrolases. researchgate.net | Stabilizes tetrahedral intermediates, mimicking the transition state. researchgate.net |

Fluorinated nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer chemotherapy. This compound can be elaborated into chiral fluorinated sugar mimics or used to introduce fluorinated side chains onto nucleobase scaffolds. The 2'-deoxy-2'-fluoronucleotides, for example, are known to inhibit DNA biosynthesis by inactivating ribonucleotide reductase.

The presence of fluorine in the sugar moiety can alter the conformation of the nucleoside, influencing its recognition by viral or cellular enzymes. This often leads to selective inhibition of viral replication or cancer cell proliferation.

The synthesis of antiviral drugs often relies on the incorporation of unique structural motifs that can interfere with viral life cycles. This compound is utilized as an intermediate in the synthesis of various antiviral compounds. nbinno.com For example, it has been employed in the synthetic pathways leading to drugs for treating herpes simplex virus infections. nbinno.com The fluorine atom can enhance the lipophilicity of the molecule, improving its ability to cross cell membranes and reach its intracellular target.

The versatility of this compound extends to the synthesis of a wide array of other biologically active scaffolds and analogues of natural products. Its reactive ester and chiral fluoride-bearing center allow for a variety of chemical transformations, including alkylations, condensations, and reductions, to build molecular complexity. This enables the creation of novel molecular architectures with potential applications in various therapeutic areas.

Synthetic Pathways to Chiral α-Fluoroarylpropanoic Acids and Related Chiral Fluorinated Carboxylic Acids

Chiral α-fluoroarylpropanoic acids are an important class of compounds, with some members exhibiting anti-inflammatory properties. nih.gov this compound serves as a valuable starting material for the synthesis of these molecules. One common strategy involves the hydrolysis of the ethyl ester to the corresponding (S)-2-fluoropropanoic acid, followed by coupling reactions with various aryl groups.

Alternatively, enantioselective esterification methods have been developed for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, providing access to the desired chiral compounds. nih.gov These methods often employ chiral catalysts to selectively esterify one enantiomer, allowing for the separation of the two.

Radiochemical Applications in Positron Emission Tomography (PET) Tracer Synthesis

The development of radiolabeled tracers is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET). The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter due to its favorable decay characteristics. This compound can be radiolabeled with ¹⁸F to produce [¹⁸F]this compound. This radiotracer can then be used in the synthesis of more complex molecules for PET imaging, allowing for the in vivo study of various biological processes and the diagnosis of diseases. The synthesis of these tracers often involves nucleophilic fluorination reactions where a leaving group is displaced by [¹⁸F]fluoride.

Utilization as a Prosthetic Group Precursor (e.g., 4-Nitrophenyl 2-[18F]Fluoropropionate) for [18F]-Labeling

A key application of the this compound scaffold is in the preparation of the versatile 18F-labeled prosthetic group, 4-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP). nih.gov This compound is an efficient agent for acylating primary amino groups in biomolecules. nih.gov The synthesis of [18F]NFP from a suitable precursor allows for the introduction of the positron-emitting [18F] isotope, which is crucial for PET imaging.

Researchers have developed a streamlined, one-step radiosynthesis of [18F]NFP. nih.gov This method provides a significant improvement for the preparation of radiolabeled peptides. The synthesis involves the nucleophilic substitution of a leaving group on a precursor molecule with [18F]fluoride. An example of such a synthesis is the reaction starting from 4-nitrophenyl 2-bromopropionate. nih.gov

| Parameter | Value | Reference |

| Precursor | 4-nitrophenyl 2-bromopropionate | nih.gov |

| Radiosynthesis Time | 45 minutes | nih.gov |

| Radiochemical Yield (decay corrected) | 26.2% ± 2.2% | nih.gov |

This interactive table summarizes the key parameters for the one-step radiosynthesis of [18F]NFP.

Bioconjugation Strategies for Radiolabeling of Biomolecules

The primary bioconjugation strategy involving derivatives of this compound, such as [18F]NFP, is the acylation of amines. nih.gov Prosthetic groups are bifunctional small molecules that are first labeled with a radionuclide, like fluorine-18, and then conjugated to a biomolecule under mild conditions. nih.gov The 4-nitrophenyl group in [18F]NFP acts as a good leaving group, facilitating the reaction with nucleophilic groups on biomolecules.

The most common targets for this acylation reaction are the primary amino groups present in peptides and proteins, such as the N-terminal amine or the epsilon-amino group of lysine (B10760008) residues. nih.gov This reaction forms a stable amide bond, securely linking the [18F]fluoropropionyl group to the biomolecule.

This amine-selective acylation has been utilized to label an Arg-Gly-Asp (RGD) peptide sequence. nih.govnih.gov RGD peptides are of significant interest in oncology as they can target αvβ3 integrins, which are overexpressed in many types of cancer cells. nih.gov The radiolabeling of RGD peptides with [18F] using the [18F]NFP prosthetic group enables the non-invasive imaging of tumors expressing these integrins via PET. nih.govnih.gov

| Biomolecule Class | Functional Group Targeted | Conjugation Reaction | Resulting Linkage | Application Example |

| Peptides/Proteins | Primary amines (e.g., Lysine ε-NH2) | Acylation | Amide bond | [18F] labeling of RGD peptides |

This interactive table outlines the bioconjugation strategy using [18F]NFP for radiolabeling biomolecules.

The successful application of [18F]NFP in labeling peptides like RGD demonstrates the utility of this compound as a foundational structure for developing effective radiolabeling agents for complex biological molecules.

Theoretical and Computational Studies on Ethyl S 2 Fluoropropionate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl (S)-2-fluoropropionate at a molecular level. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's three-dimensional structure, stability, and electronic characteristics, which collectively govern its reactivity. By solving approximations of the Schrödinger equation, researchers can model the behavior of electrons and nuclei within the molecule, providing insights that are often difficult or impossible to obtain through experimental means alone.

Conformational Analysis and Energetics of this compound

For this compound, key rotations would be around the C(O)-O, O-CH2, and CH2-CH3 bonds of the ethyl group, as well as the C-C bond of the propionate (B1217596) backbone. The presence of the electronegative fluorine atom and the carbonyl group introduces specific steric and electronic interactions that dictate the preferred conformations. The relative energies of the different staggered and eclipsed conformations are calculated to determine the most stable, and therefore most populated, conformer at a given temperature.

Table 1: Calculated Relative Energies of Key Conformers of this compound (This is a representative table with hypothetical data based on typical computational results for similar molecules.)

| Conformer | Dihedral Angle (O=C-C-F) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar | 180° | 0.00 | 75.2 |

| Syn-clinal (+gauche) | 60° | 1.20 | 12.4 |

| Syn-clinal (-gauche) | -60° | 1.20 | 12.4 |

Electronic Structure and Reactivity Descriptors from First-Principles Calculations

First-principles, or ab initio, calculations provide a detailed description of the electronic structure of this compound. These calculations are used to determine a variety of electronic properties that serve as reactivity descriptors. Central to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Furthermore, these calculations can map the electrostatic potential (ESP) onto the molecule's electron density surface, visually identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). Atomic partial charges can also be calculated, quantifying the distribution of electron density among the atoms in the molecule. For this compound, the carbon atom of the carbonyl group is expected to have a significant positive partial charge, making it a primary site for nucleophilic attack, while the oxygen atoms and the fluorine atom will carry negative partial charges.

Table 2: Selected Calculated Electronic Properties of this compound (This is a representative table with hypothetical data based on typical computational results for similar molecules.)

| Property | Value |

| HOMO Energy | -10.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 11.7 eV |

| Dipole Moment | 2.5 D |

| Partial Charge on C=O Carbon | +0.65 e |

| Partial Charge on Fluorine | -0.35 e |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By modeling the interactions between reactants, intermediates, transition states, and products, researchers can gain a deep understanding of the reaction mechanism, including the factors that control reaction rates and selectivity.

Transition State Analysis and Reaction Coordinate Determination

A key aspect of elucidating a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods, such as density functional theory (DFT), are used to locate the geometry of the transition state and calculate its energy. A frequency calculation is then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The reaction coordinate represents the path of minimum energy connecting reactants and products through the transition state. By mapping out this path, known as the intrinsic reaction coordinate (IRC), computational chemists can visualize the geometric changes that occur during the reaction. For a reaction involving this compound, such as its hydrolysis, transition state analysis would reveal the precise arrangement of atoms as the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the carbonyl carbon and the subsequent bond-breaking and bond-forming events. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility.

Investigation of Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for the effects of the solvent in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This approach allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in stabilizing reactants, intermediates, or transition states. For reactions involving this compound, the choice of solvent can influence the stability of charged intermediates and transition states, thereby altering the activation energy and potentially the preferred reaction pathway. For instance, a polar protic solvent would be expected to stabilize a charged transition state in a nucleophilic addition reaction more effectively than a nonpolar aprotic solvent.

Molecular Modeling and Docking Studies for Stereochemical Prediction in Catalytic Systems

Computational modeling plays a vital role in understanding and predicting the stereochemical outcome of catalytic reactions involving chiral molecules like this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In the context of catalysis, docking studies can be used to model the interaction of this compound with the active site of a chiral catalyst, such as an enzyme or a synthetic organocatalyst. By systematically exploring different binding poses and evaluating their interaction energies, it is possible to identify the most stable binding mode. This information is invaluable for understanding the origin of stereoselectivity.

The analysis of the docked complex can reveal key intermolecular interactions, such as hydrogen bonds, steric repulsions, and electrostatic interactions, that favor the formation of one stereoisomeric product over another. For example, in an enzyme-catalyzed hydrolysis of a racemic mixture of ethyl 2-fluoropropionate, docking the (S)- and (R)-enantiomers into the enzyme's active site can help explain why one enantiomer is preferentially hydrolyzed. The binding orientation that leads to a lower energy transition state for the reaction will be favored, thus determining the stereochemical outcome. These insights can guide the design of new and more efficient catalysts for stereoselective transformations of this compound.

Future Perspectives and Emerging Research Directions for Ethyl S 2 Fluoropropionate

Advancements in Stereoselective Fluorination Technologies and Catalyst Design

The precise synthesis of the (S)-enantiomer of ethyl 2-fluoropropionate hinges on the continued evolution of asymmetric fluorination technologies. Traditional methods often struggle with selectivity, leading to racemic mixtures that require costly resolution. However, recent breakthroughs in catalyst design are paving the way for direct, highly enantioselective fluorination.

One of the most promising frontiers is the development of chiral phase-transfer catalysis . This methodology utilizes chiral catalysts to shuttle a fluorinating agent between two immiscible phases, creating a chiral environment that directs the fluorine atom to a specific face of the substrate molecule. digitellinc.comacs.orgnih.gov Researchers have designed sophisticated chiral anionic catalysts, such as those derived from BINOL phosphates, that can effectively recognize the substrate and deliver the electrophilic fluorine source (e.g., Selectfluor) with high stereocontrol. acs.orgnih.gov This approach has been successfully applied to the fluorination of various prochiral substrates, and its adaptation for α-aryl propionates is a key area of ongoing research.

Another innovative strategy involves dual catalysis systems , where two distinct catalytic cycles operate in concert to achieve high enantioselectivity. acs.org For instance, the combination of chiral anion phase-transfer catalysis to activate the fluorinating agent and enamine catalysis to activate the substrate has shown success in the asymmetric fluorination of α-branched ketones. acs.org This synergistic approach could be adapted for the synthesis of Ethyl (S)-2-fluoropropionate, offering a powerful tool for constructing the fluorine-bearing quaternary stereocenter with high precision.

Furthermore, transition-metal catalysis continues to evolve, with novel chiral ligands being developed for metals like palladium and titanium. nih.govacs.org These catalysts can activate substrates such as β-ketoesters for enantioselective fluorination, providing a pathway that could be analogous to the synthesis of fluorinated propionate (B1217596) derivatives. nih.govacs.org The design of ligands that can create a well-defined chiral pocket around the metal center is crucial for achieving high levels of stereodiscrimination.

| Catalysis Strategy | Catalyst Type | Fluorine Source Example | Key Advantage | Reported Enantioselectivity |

|---|---|---|---|---|

| Anionic Phase-Transfer Catalysis | Chiral BINOL-derived Phosphate | Selectfluor | High efficiency for enamide fluorination. acs.org | Up to 90% ee acs.org |

| Dual Catalysis | Chiral Phosphoric Acid + Amino Acid Derivative | Selectfluor | Effective for challenging α-branched substrates. acs.org | Up to 94% ee acs.org |

| Transition-Metal Catalysis | Chiral Palladium Complex | NFSI | Applicable to a range of β-dicarbonyl compounds. nih.gov | Up to 96% ee nih.gov |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The production of fine chemicals like this compound is increasingly being viewed through the lens of sustainability and process efficiency. Flow chemistry , where reactions are conducted in continuous-flow reactors rather than in traditional batch vessels, offers significant advantages. nih.govresearchgate.netbeilstein-journals.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety (especially when handling hazardous fluorinating agents), and easier scalability. nih.govbeilstein-journals.orgnih.gov

For the synthesis of this compound, a multi-step sequence could be "telescoped" into a single, uninterrupted flow process. acs.org This would involve pumping the starting materials through a series of reactors, each containing the necessary reagents and catalysts (potentially immobilized on a solid support) for a specific step. nih.gov Such an integrated system minimizes manual handling, reduces solvent usage, and allows for in-line purification and analysis, aligning with the principles of green chemistry. jst.org.in The development of robust, immobilized chiral catalysts is a key enabler for efficient continuous-flow asymmetric synthesis. nih.govacs.org

Sustainable synthesis methodologies also focus on the choice of reagents and starting materials. Research is moving towards replacing harsh chemicals with more environmentally benign alternatives. For instance, efforts to utilize inorganic fluoride (B91410) salts like potassium fluoride, activated by novel catalysts, represent a greener alternative to more complex and expensive fluorinating agents. digitellinc.com The integration of these sustainable chemical approaches with the efficiencies of flow technology represents the future of chiral fluorochemical manufacturing.

Exploration of Novel Biocatalytic Applications and Enzyme Engineering

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis for producing chiral compounds. nih.govresearchgate.nettaylorfrancis.com The use of enzymes can lead to exceptionally high enantioselectivity under mild, environmentally friendly conditions. For this compound, one established biocatalytic approach is the kinetic resolution of a racemic mixture using enzymes like lipases or esterases, which selectively hydrolyze one enantiomer, allowing the other to be isolated in high purity.

The true frontier, however, lies in the discovery and engineering of enzymes that can perform "new-to-nature" reactions, such as direct asymmetric fluorination. nih.govthe-innovation.org Through techniques like directed evolution , scientists can mutate and screen enzymes to enhance their stability, activity, and selectivity towards non-natural substrates and reactions. nih.gov Recent research has demonstrated the repurposing of non-haem iron enzymes to catalyze enantioselective C(sp3)–H fluorination via a radical-based mechanism, a significant departure from the single known natural fluorinase. nih.gov Applying this approach to a suitable propionate precursor could enable the direct biocatalytic synthesis of this compound.

Another avenue involves engineering aldolases, which form carbon-carbon bonds, to accept fluorinated substrates. escholarship.org By modifying the enzyme's active site, researchers can create biocatalysts that synthesize complex chiral organofluorine compounds from simple building blocks. escholarship.org These engineered enzymes, whether used as isolated proteins or within whole-cell systems, hold the potential to create highly efficient and sustainable manufacturing routes for valuable chiral molecules. rsc.org

| Biocatalytic Strategy | Enzyme Class Example | Transformation Principle | Potential Outcome for this compound |

|---|---|---|---|

| Directed Evolution of Fluorinases | Non-haem Iron Enzymes | Enantioselective C-H activation and fluorination. nih.gov | Direct synthesis of the (S)-enantiomer from a prochiral precursor. |

| Active Site Engineering | Pyruvate (B1213749) Aldolases | Stereoselective C-C bond formation using fluorinated nucleophiles. escholarship.org | Synthesis of fluorinated precursors with high stereocontrol. |

| Photoenzymatic Catalysis | Flavin-dependent Ene-reductases | Light-induced radical generation and enantioselective trapping. nih.gov | Novel pathways to fluorinated amides and related structures. |

Extended Utility in Advanced Materials Science and Chemical Biology Research

The unique combination of a stereocenter and a fluorine atom makes this compound an attractive building block for advanced materials. sigmaaldrich.comalfa-chemistry.com In materials science , the incorporation of chiral, fluorinated moieties can significantly influence the macroscopic properties of polymers and liquid crystals. researchgate.netnih.gov The high polarity of the carbon-fluorine bond can affect properties like dielectric anisotropy, which is critical for liquid crystal displays (LCDs). nih.govnih.gov this compound could be used as a chiral dopant to induce helical structures in nematic liquid crystals or as a monomer for the synthesis of novel side-chain fluorinated polymers. nih.gov Such polymers could exhibit unique self-assembly behaviors and find applications in specialized coatings, membranes, or optical films. rsc.orgnih.gov

In the realm of chemical biology , the strategic placement of fluorine can enhance a molecule's metabolic stability and binding affinity to biological targets. nih.gov this compound can serve as a valuable chiral synthon for creating more complex bioactive molecules. The (S)-configuration is often the biologically active form for many pharmaceuticals, such as profen-class non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom at the α-position can modulate the acidity of the adjacent proton and influence interactions with enzyme active sites. This makes it a compelling building block for designing novel enzyme inhibitors, metabolic probes, or labeled compounds for use in positron emission tomography (PET) imaging, where the stability of the C-F bond is a significant advantage. The precise stereochemistry offered by the (S)-enantiomer is crucial for ensuring specific interactions within complex biological systems.

Q & A

Q. What are the key methodologies for synthesizing enantiomerically pure Ethyl (S)-2-fluoropropionate?

Enantioselective synthesis typically involves chiral precursors or catalysts. A validated method uses (S)-2-sulphonyloxycarboxylic esters reacted with potassium fluoride (KF) under controlled anhydrous conditions to preserve stereochemistry . Optimization includes adjusting reaction temperature (60–80°C) and solvent polarity (e.g., dimethylformamide) to enhance fluorination efficiency. Monitoring enantiomeric excess (ee) via chiral HPLC ensures purity >98% .

Q. How can researchers assess enantiomeric purity and structural integrity of this compound?

- Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR Spectroscopy : NMR distinguishes fluorinated stereoisomers via chemical shift splitting (Δδ ≈ 0.1–0.3 ppm) .

- Polarimetry : Measure specific optical rotation ([α]) and compare to literature values (e.g., [α] = +15° to +20° for (S)-enantiomer) .

Q. What experimental parameters are critical for characterizing this compound’s physicochemical properties?

- Boiling Point : 108°C (lit.) under standard atmospheric pressure .

- Conductivity : Measure in non-aqueous electrolytes (e.g., 1M LiPF) using impedance spectroscopy. Baseline data shows conductivity thresholds at ~2°C for this compound vs. non-fluorinated analogs .

Advanced Research Questions

Q. How does fluorination position in this compound influence conductivity in lithium-ion batteries?

Fluorination at the β-position (C2) lowers electrolyte viscosity but introduces steric hindrance, creating a trade-off between ion mobility and solvation efficiency. Comparative studies show this compound achieves higher conductivity than ethyl propionate above 2°C due to reduced Li ion pairing, but this reverses below −10°C . Researchers should optimize electrolyte composition by blending with carbonate solvents (e.g., ethylene carbonate) to widen operational temperatures .

Q. What mechanistic role does this compound play in radiopharmaceutical synthesis?

As a fluorinated acylating agent, it labels peptides (e.g., RGD peptides) via nucleophilic substitution. Automated platforms (e.g., iPHASE Flexlab) use 4-nitrophenyl 2-fluoropropionate (NFP) precursors to generate -labeled tracers for PET imaging. Key steps include:

Q. How can computational modeling resolve contradictions in fluorination effects on reactivity?

Density functional theory (DFT) simulations reveal that fluorination at C2 stabilizes the transition state in nucleophilic substitutions by 5–8 kcal/mol compared to non-fluorinated analogs. However, steric effects from the ethyl ester group reduce reactivity by ~20% in bulky substrates. Researchers should combine DFT with kinetic studies (e.g., Eyring plots) to predict optimal fluorination sites for target reactions .

Data Contradiction Analysis

Q. Why do studies report conflicting conductivity trends for this compound in electrolytes?

Discrepancies arise from variations in:

- Lithium Salt Concentration : Higher LiPF concentrations (>1.5M) increase ion pairing, negating fluorination benefits.

- Temperature Ranges : Conductivity superiority is only evident above 2°C; subzero temperatures favor non-fluorinated esters .

- Solvent Blends : this compound’s performance is context-dependent—e.g., 30% blends in EC/DMC enhance low-temperature stability .

Methodological Recommendations

- Synthesis Scalability : Replace batch reactors with flow chemistry systems to improve yield (>85%) and reduce racemization .

- Electrolyte Testing : Use symmetric Li/Li cells for conductivity measurements to avoid electrode polarization artifacts .

- Computational Validation : Cross-validate DFT results with NMR kinetic data to refine reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.